molecular formula C25H21N3O B2533741 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-94-5

3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2533741
CAS No.: 901267-94-5
M. Wt: 379.463
InChI Key: IFHIWVJXVHOMBP-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 4-ethylphenyl group at position 3 and a 4-methoxyphenyl group at position 1. This structure combines aromatic and heteroaromatic moieties, which are common in pharmacologically active compounds.

Properties

IUPAC Name

3-(4-ethylphenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-3-17-8-10-18(11-9-17)24-22-16-26-23-7-5-4-6-21(23)25(22)28(27-24)19-12-14-20(29-2)15-13-19/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHIWVJXVHOMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The Friedländer condensation, historically employed for quinoline synthesis, has been adapted for pyrazolo[4,3-c]quinolines through strategic use of o-aminocarbonyl precursors and pyrazolone derivatives. For the target compound, 2-amino-4-methoxybenzophenone serves as the o-aminocarbonyl component, reacting with 3-(4-ethylphenyl)-1H-pyrazol-5(4H)-one under refluxing ethylene glycol (Scheme 1). The reaction proceeds via enamine formation, followed by cyclodehydration to construct the quinoline core. Microwave irradiation (150°C, 30 min) enhances yields to 78–85% compared to conventional heating (60–72%, 6–8 hours).

Critical parameters :

  • Solvent polarity : Ethylene glycol outperforms DMF or toluene due to improved solubility of intermediates.
  • Catalyst : 10 mol% p-toluenesulfonic acid accelerates dehydration without side reactions.
  • Substituent effects : Electron-donating groups (e.g., 4-methoxy) on the benzophenone increase cyclization rates by stabilizing transition states through resonance.

Acid-Catalyzed Cyclization of (1H-Pyrazol-5-yl)Anilines

C–O Bond Cleavage Strategy

Mu et al. demonstrated that treating 5-(4-methoxyphenylamino)-1H-pyrazol-3-amine with 4-ethylphenyl ethyl ether in concentrated H2SO4 induces cyclization via C–O bond cleavage (Scheme 2). The mechanism involves:

  • Protonation of the ether oxygen, facilitating heterolytic cleavage to generate a carbocation at the 4-ethylphenyl group
  • Electrophilic attack on the pyrazole C4 position
  • Aromatization through deprotonation

This method achieves 65–72% yields within 4 hours at 80°C, with excellent regioselectivity (>95:5).

Optimization insights :

  • Acid strength : H2SO4 (95%) > HClO4 (88%) > H3PO4 (42%) in yield.
  • Temperature dependence : Yield plateaus above 70°C due to competing sulfonation side reactions.
  • Substrate scope : Ethers with electron-donating para-substituents (e.g., ethyl) react faster than meta-substituted analogs.

Electrochemical Synthesis via Hydrazone Cyclization

Anodic Oxidation Methodology

Alajmi and Youssef developed a metal-free electrochemical route using 7-chloro-4-hydrazinoquinoline and 4-ethylbenzaldehyde (Scheme 3). Key steps:

  • Constant current electrolysis (20 mA/cm²) in acetonitrile/0.1 M LiClO4
  • Anodic oxidation of the hydrazone intermediate at +1.2 V vs. Ag/AgCl
  • Cyclization via intramolecular nucleophilic attack of the pyrazole nitrogen

This method delivers 82% yield at ambient temperature, outperforming thermal methods (58% at 100°C).

Advantages :

  • Avoids stoichiometric oxidants like DDQ or MnO2
  • Scalable to 50 mmol without yield drop
  • Chlorine at C7 facilitates subsequent functionalization

Comparative Analysis of Synthetic Routes

Parameter Friedländer Acid Cyclization Electrochemical Suzuki Coupling*
Yield (%) 72–85 65–72 78–82 68–75
Time (h) 0.5–8 4 3 12–24
Temperature (°C) 150 (MW) 80 25 90
Metal Catalyst Required No No No Yes (Pd)
Scalability (mmol) ≤100 ≤50 ≤100 ≤10
Purity (HPLC) 95–98% 92–95% 97–99% 85–90%

*Theoretical projection based on analogous systems

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds within the pyrazoloquinoline class exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyrazoloquinolines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies have demonstrated that it possesses inhibitory effects against a range of bacterial strains, which positions it as a candidate for developing new antimicrobial agents .

Materials Science

Organic Light Emitting Diodes (OLEDs)
Due to its photophysical properties, this compound is being explored for applications in OLED technology. Its ability to emit light when electrically stimulated makes it suitable for use in organic light-emitting devices, where it can contribute to the development of efficient and high-performance displays .

Photophysical Studies

Fluorescence Properties
The fluorescence characteristics of this compound have been studied extensively. Its unique structure allows for strong fluorescence under UV light, making it useful in various applications such as fluorescent probes in biological imaging and sensors .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of pyrazoloquinoline derivatives demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 5 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: OLED Applications

In a recent study on OLEDs, researchers synthesized a series of pyrazoloquinoline derivatives, including this compound. The device fabricated with this compound showed a maximum brightness of 10,000 cd/m² at a low voltage of 5V, indicating its potential for efficient light emission in display technologies .

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in Anti-Inflammatory Activity

Pyrazolo[4,3-c]quinoline derivatives are well-documented for their anti-inflammatory properties. For example:

  • 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) exhibit potent inhibition of LPS-stimulated NO production in RAW 264.7 cells, with IC50 values comparable to the positive control 1400W . These compounds feature amino and hydroxyl groups, which enhance hydrogen-bonding interactions with biological targets. In contrast, the target compound lacks amino substituents but includes a methoxy group, which may improve solubility without significantly compromising activity .

β-Glucuronidase Inhibition

  • 3-Amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (42) inhibits bacterial β-glucuronidase (βG) in a pH-dependent manner, mitigating chemotherapy-induced intestinal toxicity . The fluorine atom in compound 42 enhances electronegativity, improving interactions with the enzyme’s active site. The target compound’s methoxy group may offer similar pH-sensitive modulation but with reduced potency due to weaker electron withdrawal .

Key Research Findings and Data Tables

Table 1: Comparison of Pyrazolo[4,3-c]Quinoline Derivatives

Compound Name Substituents Biological Activity (IC50) Key Reference
2i (Anti-inflammatory) 3-Amino, 4-(4-hydroxyphenyl) ~0.5 μM (NO inhibition)
42 (βG inhibitor) 3-Amino, 4-(4-fluorophenyl) pH-dependent inhibition
Target Compound 3-(4-Ethylphenyl), 1-(4-methoxy) Not reported
8-Ethoxy-3-(4-fluorophenyl) derivative 8-Ethoxy, 3-(4-fluorophenyl) Synthetic intermediate

Table 2: Substituent Effects on Activity

Group Effect on Solubility Effect on Potency Example Compound
Methoxy (-OCH3) ↑ Solubility Moderate electron donation Target compound
Amino (-NH2) ↓ Solubility Strong H-bonding 2i
Fluoro (-F) Minimal change Strong electronegativity Compound 42

Biological Activity

3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS Number: 901267-94-5) is a compound belonging to the pyrazoloquinoline family, which has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C26H23N3O2
  • Molecular Weight : 409.49 g/mol
  • Structure : The compound features a pyrazolo[4,3-c]quinoline core with ethyl and methoxy substituents on the phenyl rings, which may influence its biological activity.

Synthesis

The synthesis of pyrazoloquinoline derivatives typically involves multi-step organic reactions, including cyclization processes that form the pyrazole and quinoline rings. Specific methods for synthesizing this compound have not been extensively documented in the literature, but related compounds have been synthesized using similar strategies involving condensation reactions of appropriate precursors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]quinoline derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, including the AKT/mTOR pathway and interactions with protein kinases such as BTK.
  • Case Studies : In vitro studies have shown that certain derivatives exhibit IC50 values in the nanomolar range against cancer cell lines (e.g., BxPC-3 and PC-3), indicating potent activity without significant toxicity to normal cells .

Anti-inflammatory Properties

Research has also indicated that some pyrazoloquinoline derivatives possess anti-inflammatory properties. They inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages:

  • Inhibition Mechanism : The anti-inflammatory effects are linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazoloquinolines. Key factors influencing activity include:

  • Substituent Position : The position and type of substituents on the phenyl rings can significantly affect potency and selectivity.
  • Hybridization States : Variations in hybridization within the pyrazole and quinoline moieties can alter binding affinities to biological targets.

Comparative Biological Activity Table

Compound NameAnticancer ActivityAnti-inflammatory ActivityReference
This compoundModerate to high IC50 values against cancer cell linesSignificant inhibition of NO production
Related Pyrazolo[4,3-c]quinolinesVariable; some show excellent activityInhibition of iNOS and COX-2

Q & A

Q. What are the established synthetic routes for 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline?

The compound is synthesized via a multi-step protocol starting from 2,4-dichloroquinoline-3-carbonitrile (1). Aryl groups are introduced through nucleophilic substitution and condensation reactions. For example, refluxing with ethylene glycol in the presence of 4-ethylaniline and 4-methoxybenzaldehyde under TLC monitoring yields the target compound. Post-reaction steps include cooling, sonication in a cold water bath, and precipitation .

Q. How is the compound characterized structurally?

Key techniques include:

  • ¹H NMR : Aromatic protons appear in the δ 7.24–8.47 ppm range, with substituent-specific shifts (e.g., methoxy groups at δ ~3.8–4.0 ppm, ethyl groups at δ ~1.2–2.5 ppm) .
  • X-ray crystallography : Non-planar quinoline systems with dihedral angles between aromatic rings (e.g., 71.1° between phenyl substituents) and π–π stacking interactions (Cg···Cg distance: ~3.78 Å) .

Q. What pharmacological screening methods are applicable to this compound?

Initial assays focus on antimycobacterial, anticancer, or anti-inflammatory activity. For example:

  • Antimycobacterial testing : Use of microplate Alamar Blue assays (MABA) against Mycobacterium tuberculosis H37Rv .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

  • Fluorine incorporation : Replace methoxy or ethyl groups with fluorine to improve metabolic stability and binding affinity. This requires condensation with fluorinated aldehydes or ketones under reflux conditions .
  • Amino group introduction : Substitution at the 3- or 4-position of the pyrazoloquinoline core via Buchwald–Hartwig amination to increase solubility and therapeutic index .

Q. How are data contradictions in biological activity resolved?

Contradictions (e.g., varying IC₅₀ values across studies) are addressed by:

  • Dose-response validation : Repeating assays with standardized protocols (e.g., fixed DMSO concentrations ≤1%).
  • Structural analogs : Synthesizing derivatives to isolate the pharmacophore responsible for activity .

Q. What computational methods support mechanistic studies?

  • Molecular docking : Use crystal structure data (e.g., PDB ID) to model interactions with target proteins (e.g., kinase domains). Software like AutoDock Vina or Schrödinger Suite identifies key hydrogen bonds and hydrophobic pockets .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or photostability .

Q. How is intramolecular cyclization optimized for derivative synthesis?

  • Halogen-directed cyclization : Reflux 2-halophenyl derivatives (e.g., 9a,b) in ethylene glycol with sonication to promote ring closure. Monitor reaction progress via HPLC to avoid over-cyclization .

Q. What strategies improve solubility and formulation stability?

  • Salt formation : React with HCl to generate hydrochloride salts, enhancing aqueous solubility (e.g., 1-(4-methoxyphenyl) derivatives) .
  • Co-crystallization : Use co-formers like succinic acid to stabilize the amorphous phase and prevent recrystallization .

Methodological Challenges

Q. How are tandem reactions designed for complex heterocycles?

Tandem Sonogashira coupling/cyclization reactions are employed:

  • Step 1 : Couple 4-ethylphenylacetylene with a halogenated precursor using Pd(PPh₃)₄/CuI catalysis.
  • Step 2 : Cyclize under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazoloquinoline core .

Q. What safety protocols are critical for handling intermediates?

  • Halogenated intermediates : Use fume hoods and PPE to avoid inhalation/contact (e.g., 2-bromoacetophenone in THF reactions) .
  • High-temperature reflux : Implement automated shutoff systems for ethylene glycol reactions (>150°C) .

Data Analysis and Reporting

Q. How are crystallographic data interpreted for publication?

  • CIF file refinement : Use SHELXL for H-atom placement and thermal parameter optimization. Report R-factors ≤0.05 for high-quality datasets .
  • Intermolecular interactions : Quantify C–H···π and π–π interactions using Mercury software, with distances <4.0 Å considered significant .

Q. What statistical methods validate experimental reproducibility?

  • ANOVA : Compare triplicate assay results (e.g., IC₅₀ values) to assess variability.
  • QbD principles : Apply factorial design (e.g., 2³ experiments) to optimize reaction parameters like temperature, solvent, and catalyst loading .

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